1-Chloro-3-(2-methoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated ketone that features a methoxyphenyl group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products include 1-amino-3-(2-methoxyphenyl)propan-2-one or 1-thio-3-(2-methoxyphenyl)propan-2-one.
Reduction: The major product is 1-chloro-3-(2-methoxyphenyl)propan-2-ol.
Oxidation: The major product is 1-chloro-3-(2-hydroxyphenyl)propan-2-one.
Scientific Research Applications
1-Chloro-3-(2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a different position of the methoxy group.
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Contains an additional hydroxyl group.
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Chloro-3-(2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methoxy group provides steric hindrance and electronic effects that influence its chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-(2-methoxyphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZVHRRAMJHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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